N-(2-(2-methylthiazol-4-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide
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Description
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C21H18N4O2S2 and its molecular weight is 422.52. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Some thiazole derivatives have been found to interact with various enzymes, receptors, or other proteins, leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, disrupt cell membrane function, or interfere with DNA replication .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole derivatives can vary widely depending on their specific structure. Some thiazole derivatives are well absorbed and distributed throughout the body, while others are metabolized quickly and excreted .
Result of Action
The molecular and cellular effects of thiazole derivatives can include changes in enzyme activity, alterations in cell signaling pathways, and effects on cell growth and proliferation .
Action Environment
The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S2/c1-13(25-20(26)10-9-17(24-25)19-8-5-11-28-19)21(27)23-16-7-4-3-6-15(16)18-12-29-14(2)22-18/h3-13H,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUJIYSHIHJEPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C(C)N3C(=O)C=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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